molecular formula C14H14N2O2 B12912382 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one CAS No. 25844-51-3

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12912382
CAS No.: 25844-51-3
M. Wt: 242.27 g/mol
InChI Key: SWDMUCYEVINBAC-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused furo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid with 2-methylpropanoic acid, followed by successive reactions of chlorination, amination, and heterocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds.

Scientific Research Applications

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2,1-b]pyrimidine
  • 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives

Uniqueness

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is unique due to its fused furo-pyrimidine ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

25844-51-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6,6-dimethyl-5-phenyl-3,5-dihydrofuro[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O2/c1-14(2)11(9-6-4-3-5-7-9)10-12(17)15-8-16-13(10)18-14/h3-8,11H,1-2H3,(H,15,16,17)

InChI Key

SWDMUCYEVINBAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(O1)N=CNC2=O)C3=CC=CC=C3)C

Origin of Product

United States

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